2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid is an organic compound that features a triazole ring substituted with a methoxycarbonyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as triethylamine. The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable acid catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale click chemistry processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of recyclable copper catalysts and green solvents would be emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under strong oxidative conditions.
Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Hydroxyl-substituted triazole derivatives.
Substitution: Ester or amide derivatives of the triazole compound.
Scientific Research Applications
2-[4-(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioorthogonal reagent, allowing for the labeling and tracking of biomolecules in living systems.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxycarbonylphenyl)acetic acid: Similar in structure but lacks the triazole ring.
2-(4-Methoxycarbonylphenyl)ethanol: Contains a hydroxyl group instead of the acetic acid moiety.
2-(4-Methoxycarbonylphenyl)acetaldehyde: Contains an aldehyde group instead of the acetic acid moiety.
Uniqueness
2-[4-(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid is unique due to the presence of the triazole ring, which imparts distinct chemical properties and reactivity. The triazole ring is known for its stability and ability to participate in various chemical interactions, making this compound particularly versatile in research and industrial applications.
Properties
IUPAC Name |
2-(4-methoxycarbonyltriazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-13-6(12)4-2-9(8-7-4)3-5(10)11/h2H,3H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBFKMPNIQZTFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
467235-14-9 |
Source
|
Record name | 2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.